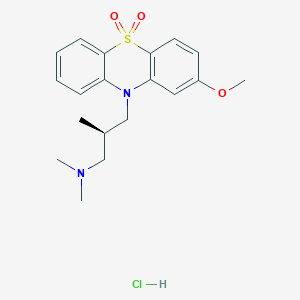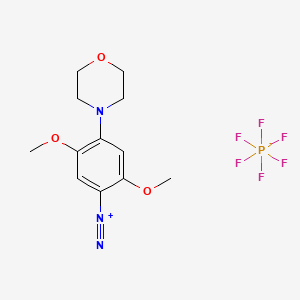
Ethyl Ester of Cetirizine Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl Ester of Cetirizine Dihydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergy symptoms. This compound is known for its high affinity for histamine H1 receptors, making it effective in alleviating allergic reactions such as sneezing, itching, and hives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Ester of Cetirizine Dihydrochloride typically involves the esterification of cetirizine with ethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is subjected to purification steps such as crystallization and filtration to obtain the pure compound .
化学反应分析
Types of Reactions
Ethyl Ester of Cetirizine Dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield cetirizine and ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Cetirizine N-oxide.
Hydrolysis: Cetirizine and ethanol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
科学研究应用
Ethyl Ester of Cetirizine Dihydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with histamine receptors and its effects on cellular signaling pathways.
Industry: Utilized in the development of pharmaceutical formulations and quality control testing.
作用机制
Ethyl Ester of Cetirizine Dihydrochloride exerts its effects by selectively binding to histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This binding prevents histamine from interacting with its receptors, thereby inhibiting the allergic response . The compound’s high affinity for H1 receptors ensures its effectiveness in reducing allergy symptoms .
相似化合物的比较
Ethyl Ester of Cetirizine Dihydrochloride can be compared with other similar compounds such as:
Cetirizine Hydrochloride: The parent compound, which is also a second-generation antihistamine.
Levocetirizine: An enantiomer of cetirizine with higher binding affinity for H1 receptors.
Hydroxyzine: A first-generation antihistamine and a precursor to cetirizine.
Uniqueness
This compound is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound, cetirizine .
属性
分子式 |
C23H31Cl3N2O3 |
|---|---|
分子量 |
489.9 g/mol |
IUPAC 名称 |
ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride |
InChI |
InChI=1S/C23H29ClN2O3.2ClH/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20;;/h3-11,23H,2,12-18H2,1H3;2*1H |
InChI 键 |
CIVKQPSFNRNMOH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


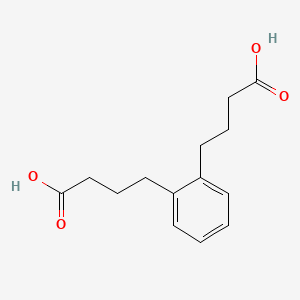
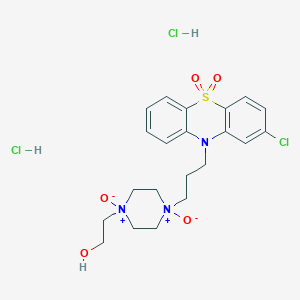
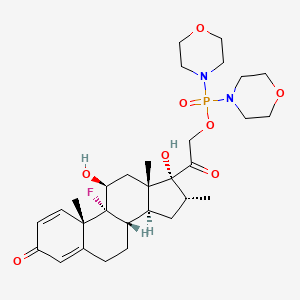
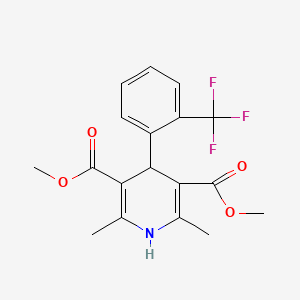
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
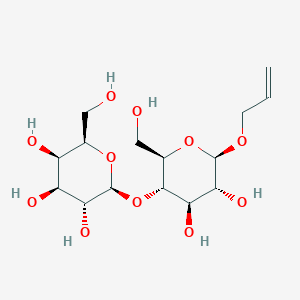
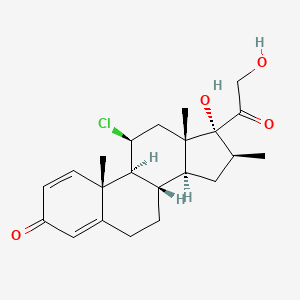
![5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B13421829.png)
![6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13421830.png)

![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421838.png)
